8-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Overview
Description
8-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is of significant interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both an amino group and a carboxylic acid group in its structure makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amino acid derivative, followed by cyclization under acidic conditions . Another approach involves the reduction of quinoline derivatives, followed by functional group transformations to introduce the amino and carboxylic acid groups .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure hydrogenation, catalytic reduction, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include substituted tetrahydroquinolines, quinoline derivatives, and various functionalized heterocycles .
Scientific Research Applications
8-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s structural features allow it to interact with various biological macromolecules, leading to diverse pharmacological effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid: A conformationally constrained analogue of pipecolic acid.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: An analogue of phenylalanine with unique conformational features.
Uniqueness: 8-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group, which allows for versatile chemical modifications and a wide range of applications. Its structural rigidity and functional group diversity make it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-3,8,12H,4-5,11H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAXPFZIKBDPKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)N)NC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701216124 | |
Record name | 8-Amino-1,2,3,4-tetrahydro-2-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701216124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1136906-30-3 | |
Record name | 8-Amino-1,2,3,4-tetrahydro-2-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1136906-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Amino-1,2,3,4-tetrahydro-2-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701216124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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